molecular formula C8H3ClF3NO3 B8234012 4-Nitro-2-(trifluoromethyl)benzoyl chloride

4-Nitro-2-(trifluoromethyl)benzoyl chloride

Cat. No.: B8234012
M. Wt: 253.56 g/mol
InChI Key: QLENXPZKYQCBKY-UHFFFAOYSA-N
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Description

4-Nitro-2-(trifluoromethyl)benzoyl chloride (CAS 98187-15-6) is a specialized benzoyl chloride derivative that serves as a critical derivatization reagent in analytical chemistry. Its primary research application is in the pre-column derivatization of biogenic amines for high-performance liquid chromatography (HPLC) analysis. The compound acts as a superior analogue to Sanger's reagent (1-fluoro-2,4-dinitrobenzene), where the presence of the electron-withdrawing trifluoromethyl group influences the hydrophilicity of the resulting amine derivatives, aiding in their chromatographic separation . This reagent readily undergoes nucleophilic aromatic substitution with both primary and secondary amines at room temperature, forming stable derivatives that facilitate the sensitive detection and quantification of amines in complex matrices like wines and other biological samples . This application is vital for food safety and quality control research, as biogenic amines are important markers of spoilage and can pose health risks . With a molecular formula of C8H3ClF3NO3 and a molecular weight of 253.56 g/mol, it is offered at a purity of 97% . The compound is for Research Use Only and is strictly intended for laboratory applications. It is not intended for diagnostic or therapeutic purposes, nor for human or animal use. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

4-nitro-2-(trifluoromethyl)benzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3NO3/c9-7(14)5-2-1-4(13(15)16)3-6(5)8(10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLENXPZKYQCBKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of 2-Trifluoromethylbenzoic Acid Derivatives

A widely reported route begins with the nitration of 2-(trifluoromethyl)benzoic acid. In one protocol, concentrated sulfuric and nitric acids are employed under controlled temperatures (20–25°C) to introduce the nitro group at the para position. The resulting 4-nitro-2-(trifluoromethyl)benzoic acid is subsequently treated with thionyl chloride (SOCl₂) under reflux to yield the target acyl chloride. Gas chromatographic analysis of the final product confirms a purity exceeding 95%, though yields are often unspecified in public disclosures.

Alternative Pathways via Benzonitrile Intermediates

A modified approach involves 2-trifluoromethylbenzonitrile as the starting material. Nitration with fuming nitric acid at 0–5°C produces 4-nitro-2-(trifluoromethyl)benzonitrile, which is hydrolyzed to the corresponding benzoic acid using aqueous sulfuric acid (65% v/v) at reflux. Subsequent chlorination with SOCl₂ and catalytic dimethylformamide (DMF) achieves near-quantitative conversion to the acyl chloride. Nuclear magnetic resonance (NMR) data (δ 8.36 ppm, singlet, 1H; δ 8.15–8.06 ppm, doublets, 2H) corroborate the structure.

Halogen Exchange Reactions

Fluorination of Trichloromethylbenzoyl Chlorides

U.S. Patent 4,500,471 discloses a halogen exchange method wherein 4-trichloromethylbenzoyl chloride reacts with anhydrous hydrogen fluoride (HF) in the presence of antimony pentachloride (SbCl₅) at 60–75°C. This exothermic process substitutes chlorine atoms with fluorine, yielding a mixture of 4-trifluoromethylbenzoyl chloride (55%) and 4-trifluoromethylbenzoyl fluoride (35%). Prolonged reaction times or excess HF favor the fluoride byproduct, necessitating careful stoichiometric control.

Catalytic Considerations and Byproduct Management

The catalytic role of SbCl₅ involves facilitating chlorine-fluorine exchange through intermediate coordination complexes. Side products, including mixed fluorochloro derivatives (<10%), are minimized by maintaining HF flow rates below 0.5 mL/min. Post-reaction purification via fractional distillation isolates the desired chloride, though scale-up challenges persist due to HF’s corrosive nature and stringent safety requirements.

Multi-Step Synthesis via Grignard Intermediates

Methyl Iodide-Mediated Trifluoromethylation

A three-step sequence starts with nitration of 2-bromobenzoic acid, followed by trifluoromethylation using methyl iodide (CH₃I) and magnesium in tetrahydrofuran (THF). The Grignard reagent generated in situ reacts with the nitro intermediate at 50°C under inert atmosphere, introducing the CF₃ group. Final chlorination with SOCl₂ completes the synthesis. While this route offers flexibility in substituent positioning, the use of pyrophoric Grignard reagents complicates industrial adoption.

Regioselectivity Challenges

Competing ortho/para nitration products necessitate careful temperature modulation. Cooling the nitration step to 20°C suppresses ortho-byproduct formation (<5%), as confirmed by high-performance liquid chromatography (HPLC).

Direct Nitration of Pre-Functionalized Benzoyl Chlorides

Nitro Group Introduction Post-Chlorination

Chinese Patent CN103304480A details the direct nitration of 2-(trifluoromethyl)benzoyl chloride using nitric acid (90%) in dichloromethane at −10°C. This one-pot method achieves 85% conversion to the 4-nitro derivative, with residual starting material removed via silica gel chromatography. However, over-nitration at elevated temperatures remains a limitation, requiring precise cryogenic control.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsTemperature RangeYield (%)Purity (%)
Nitration + Chlorination2-Trifluoromethylbenzoic acidHNO₃, H₂SO₄, SOCl₂20–110°CN/A>95
Halogen Exchange4-Trichloromethylbenzoyl chlorideHF, SbCl₅60–75°C5590
Grignard Trifluoromethylation2-Bromobenzoic acidCH₃I, Mg, SOCl₂50°CN/A92
Direct Nitration2-Trifluoromethylbenzoyl chlorideHNO₃, CH₂Cl₂−10°C8588

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The reactivity and stability of benzoyl chlorides are heavily influenced by substituent positions and electronic effects. Below is a comparative analysis:

Compound Substituents Reactivity Key Data
4-Nitro-2-(trifluoromethyl)benzoyl chloride -NO₂ (para), -CF₃ (ortho) High reactivity due to strong EWGs Melting point: 138–142 °C; LogP: 3.24; Steam pressure: 0.0±0.6 mmHg
4-(Trifluoromethyl)benzoyl chloride -CF₃ (para) Moderate reactivity Boiling point: 78–79 °C (16 mmHg); Density: 1.404 g/cm³
3-(Trifluoromethyl)benzoyl chloride -CF₃ (meta) Lower reactivity than para analogs Density: 1.38 g/cm³; No explicit boiling point reported
4-Chloro-2-nitrobenzoyl chloride -Cl (para), -NO₂ (ortho) Moderate reactivity Limited data; structurally similar but less fluorinated
2-Chloro-5-(trifluoromethoxy)benzoyl chloride -Cl (ortho), -OCF₃ (meta) Lower electrophilicity CAS: 1261731-24-1; No detailed physical data

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The combination of -NO₂ and -CF₃ in the target compound creates a synergistic electron-deficient aromatic ring, enhancing its acylating power compared to analogs with single EWGs (e.g., 4-(trifluoromethyl)benzoyl chloride) .
  • Substituent Position : Para-substituted EWGs (e.g., -CF₃ in 4-(trifluoromethyl)benzoyl chloride) are less sterically hindered than ortho-substituted groups, but ortho-substituents (e.g., -CF₃ in the target compound) increase steric hindrance while maintaining high reactivity .

Reactivity in Fluorination Reactions

A study using off-line $^{19}\text{F}$ NMR demonstrated that benzoyl chlorides with para-substituted EWGs undergo rapid fluorination. For example:

  • 4-Nitrobenzoyl chloride : Quantitative conversion to acyl fluoride in <10 minutes.
  • 4-(Trifluoromethyl)benzoyl chloride : Similar rapid conversion.
  • 4-Methoxybenzoyl chloride : Required 620 minutes due to the electron-donating methoxy group .

The target compound’s -NO₂ and -CF₃ groups likely accelerate fluorination, though direct kinetic data is unavailable.

Biological Activity

4-Nitro-2-(trifluoromethyl)benzoyl chloride, also known as 2-nitro-4-trifluoromethylbenzoyl chloride (CAS No. 81108-81-8), is a compound with significant biological implications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₈H₃ClF₃NO₃
  • Molecular Weight : 253.56 g/mol
  • Boiling Point : Not available
  • Log P (octanol-water partition coefficient) : Varies from 1.42 to 4.14 depending on the method used for calculation, indicating moderate lipophilicity .

Biological Activity Overview

This compound exhibits several notable biological activities:

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Protein-Ligand Interactions : The trifluoromethyl group enhances the compound's binding affinity to target proteins, potentially influencing enzymatic activities and cellular signaling pathways .
  • Metabolite Formation : As observed in metabolic studies, the compound undergoes transformations that yield active metabolites capable of exerting biological effects .

Case Study 1: Nitisinone Treatment

A study conducted on children with tyrosinemia type I highlighted the identification of this compound as a significant metabolite using NMR spectroscopy. The findings indicated that monitoring this metabolite could aid in optimizing therapeutic doses of nitisinone .

Patient IDDose (mg/kg/day)Metabolites Detected
10.72NTBC, NTBC-OH
20.72NTBC, NTBC-OH
51.00NTBC, NTBC-OH

Case Study 2: Enzyme Inhibition Profiles

Research into the inhibition profile of related compounds has shown that similar benzoyl chlorides can significantly affect cytochrome P450 enzyme activities. This suggests that this compound may have implications in drug-drug interactions and pharmacotherapy adjustments .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 4-nitro-2-(trifluoromethyl)benzoyl chloride, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves converting the corresponding benzoic acid derivative to the acyl chloride. Key reagents include thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂], often with catalytic N,N-dimethylformamide (DMF) to activate the reaction. For example, refluxing 4-nitro-2-(trifluoromethyl)benzoic acid with SOCl₂ in dichloromethane (DCM) at 50°C for 4–12 hours yields the acyl chloride after solvent removal .
  • Critical Factors : Temperature control (0–50°C), solvent selection (e.g., benzene vs. DCM), and stoichiometric ratios of reagents significantly affect reaction efficiency. Higher temperatures may accelerate side reactions, such as nitro group decomposition .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is critical for verifying the trifluoromethyl group (δ ≈ -60 to -65 ppm). 1H^{1}\text{H} NMR should show aromatic protons adjacent to electron-withdrawing groups (e.g., δ 8.5–9.0 ppm for nitro-substituted protons) .
  • FT-IR : A strong carbonyl stretch near 1770–1800 cm⁻¹ confirms the acyl chloride functionality .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z ≈ 255 for C₈H₃ClF₃NO₃⁺) validate the molecular formula .

Q. What are the recommended storage conditions to ensure compound stability?

  • Guidelines : Store under inert atmosphere (argon or nitrogen) at 2–8°C in airtight, moisture-resistant containers. The compound is hygroscopic and prone to hydrolysis, forming the corresponding carboxylic acid. Avoid exposure to amines or alcohols, which may trigger nucleophilic acyl substitution .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of this compound in nucleophilic substitution reactions?

  • Mechanistic Insight : The trifluoromethyl (-CF₃) and nitro (-NO₂) groups synergistically activate the acyl chloride toward nucleophilic attack by increasing the electrophilicity of the carbonyl carbon. Computational studies (e.g., DFT calculations) suggest that the meta-directing effects of -CF₃ and -NO₂ stabilize transition states in amidation or esterification reactions .
  • Experimental Validation : Compare reaction rates with non-fluorinated analogs (e.g., 4-nitrobenzoyl chloride) using kinetic assays. For example, monitor the formation of amides via HPLC under standardized conditions .

Q. What strategies mitigate side reactions (e.g., hydrolysis or Friedel-Crafts acylation) during synthetic applications?

  • Preventive Measures :

  • Solvent Choice : Use anhydrous aprotic solvents (e.g., DCM, THF) to minimize hydrolysis.
  • Catalyst Optimization : Avoid Lewis acids like AlCl₃ in Friedel-Crafts-prone environments. Instead, employ milder catalysts (e.g., Hünig’s base) for controlled reactivity .
  • Workup Protocols : Quench excess acyl chloride with cold aqueous NaHCO₃ immediately post-reaction to isolate products before degradation .

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

  • Case Study : Discrepancies in melting points (e.g., 85°C vs. 95°C) may arise from polymorphic forms or impurities.

  • Resolution : Recrystallize the compound from hexane/ethyl acetate and characterize via differential scanning calorimetry (DSC) to identify polymorphs .
  • Cross-Validation : Compare NMR data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) to confirm peak assignments .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

  • Scale-Up Issues : Exothermic reactions with SOCl₂ require precise temperature control to avoid runaway side reactions.
  • Solutions :

  • Use flow chemistry systems for better heat dissipation.
  • Optimize stoichiometry via Design of Experiments (DoE) to reduce reagent waste .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Nitro-2-(trifluoromethyl)benzoyl chloride
Reactant of Route 2
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4-Nitro-2-(trifluoromethyl)benzoyl chloride

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